molecular formula C16H15BrN2S B2420234 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide CAS No. 400856-85-1

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide

Cat. No. B2420234
M. Wt: 347.27
InChI Key: DDTPKVYDVXRTKX-UHFFFAOYSA-N
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Description

“4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that occur in a variety of pharmaceutical drugs . The compound has a molecular weight of 415.377 .


Synthesis Analysis

The synthesis of 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides and 4-aryl-2-(substituted amino)-3-(phenylamino)thiazol-3-ium bromide derivatives has been reported . These compounds are synthesized in high yields from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives .


Molecular Structure Analysis

The structure of the synthesized products has been elucidated using various spectroscopic tools such as IR, NMR, and mass spectrometry . The structure of three of the obtained compounds has been confirmed using X-ray crystallographic analyses .


Chemical Reactions Analysis

The proposed mechanism for the formation of 4-aryl-2-amino-3-(phenylamino)thiazol-3-ium bromide derivatives is illustrated in Scheme 4 . This shows that the heterocyclization takes place via sulfur atom and N2 due to their high nucleophilicity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.377 . Further physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Organic Synthesis and Catalysis

Thiazolium-ion-based organic ionic liquids have been identified as novel catalysts that promote the benzoin condensation of benzaldehyde, demonstrating the utility of these compounds in facilitating organic reactions (Davis & Forrester, 1999). Similarly, the synthesis and structural confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts have been explored, highlighting the high yields and detailed structural elucidation of these compounds using spectroscopic methods and X-ray crystallography (Hassan et al., 2020).

Material Science and Photophysics

The photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained through direct C–H arylations, bromination, and Buchwald–Hartwig aminations have been studied. These thiazoles exhibit significant absorption maxima shifts and luminescence, indicating their potential in material science applications (Murai et al., 2017). Additionally, the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex have been analyzed, offering insights into the design of new photophysical materials (Li et al., 2009).

Anticancer Applications

A study on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents has been conducted. This research highlights the synthesis of pharmacophores containing the thiazole moiety and their evaluation as potent anticancer agents, demonstrating the potential pharmaceutical applications of these compounds (Gomha et al., 2017).

properties

IUPAC Name

4-methyl-N,3-diphenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.BrH/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15;/h2-12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTPKVYDVXRTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=[N+]1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide

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